7-O-w-Bromopropyldaidzein

ALDH-2 inhibition MAO inhibition Enzyme Selectivity

Researchers studying the mitochondrial MAO-ALDH pathway often face the challenge of sourcing a validated dual inhibitor with a reactive handle for probe development. 7-O-ω-Bromopropyldaidzein (CAS 309252-38-8) solves this by providing potent, simultaneous blockade of both enzymes. - ALDH-2 IC₅₀: 0.7 μM - twice as potent as the ω-hydroxypropyl analog - Dual MAO/ALDH-2 inhibition confirmed in SAR studies of 44 daidzin analogues - Terminal bromine enables nucleophilic displacement for biotin/fluorophore conjugation Available in high purity (≥98%) with cold-chain shipping and global delivery. A must-have reference standard for alcohol metabolism and neurotransmitter catabolism research.

Molecular Formula C18H15BrO4
Molecular Weight 375.2 g/mol
CAS No. 309252-38-8
Cat. No. B014804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-O-w-Bromopropyldaidzein
CAS309252-38-8
Synonyms7-O-(3-Bromopropyl)-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Molecular FormulaC18H15BrO4
Molecular Weight375.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCCCBr)O
InChIInChI=1S/C18H15BrO4/c19-8-1-9-22-14-6-7-15-17(10-14)23-11-16(18(15)21)12-2-4-13(20)5-3-12/h2-7,10-11,20H,1,8-9H2
InChIKeyJMDIKMSOYUTVEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-O-ω-Bromopropyldaidzein: Overview


7-O-ω-Bromopropyldaidzein (CAS 309252-38-8) is a synthetically modified isoflavone derived from the naturally occurring phytoestrogen daidzein [1]. Structurally, it is characterized by a 3-bromopropyl chain attached to the 7-hydroxyl group of the daidzein core [1]. This specific bromoalkyl modification is a critical design feature intended to alter the parent molecule's physicochemical properties and biological target profile, distinguishing it from unmodified daidzein and other simple alkyl derivatives. Its primary recognized utility is as a dual-function inhibitor of mitochondrial aldehyde dehydrogenase (ALDH-2) and monoamine oxidase (MAO), making it a valuable tool for probing the MAO-ALDH metabolic pathway [2]. The terminal bromine atom also provides a reactive handle for further chemical elaboration, solidifying its role as a versatile intermediate in medicinal chemistry and probe development .

Why 7-O-ω-Bromopropyldaidzein Cannot Be Replaced


Generic substitution fails because the biological activity of daidzein derivatives is exquisitely sensitive to the nature of the 7-O-alkyl substituent. Unmodified daidzein is a broad-spectrum phytoestrogen, whereas the introduction of a specific ω-bromopropyl chain at the 7-O position fundamentally redirects the molecule's activity toward potent inhibition of the mitochondrial ALDH-2/MAO pathway [1]. In a systematic structure-activity relationship (SAR) study of 44 daidzin analogues, the terminal functional group of the 7-O-alkyl chain was shown to be a critical determinant of both ALDH-2 and MAO inhibitory potency and selectivity [1]. Consequently, substituting 7-O-ω-bromopropyldaidzein with daidzein, a 7-O-hydroxyalkyl analog, or a 7-O-aminoalkyl analog will yield a compound with a drastically different inhibition profile, thereby confounding experimental results in studies focused on this dual-enzyme system [1]. The bromine atom is not merely a structural feature; it is a key pharmacophore element and a synthetic handle, making the compound's specific properties irreplaceable.

7-O-ω-Bromopropyldaidzein: Head-to-Head Comparisons


Dual ALDH-2/MAO Inhibition Selectivity

Unlike daidzin, which potently inhibits ALDH-2 with minimal effect on MAO, 7-O-ω-bromopropyldaidzein functions as a potent dual inhibitor of both enzymes [1]. This dual inhibition profile is a direct consequence of the 7-O-(3-bromopropyl) modification [1]. In a study comparing 44 daidzin analogs, the compound's IC50 for ALDH-2 was found to be 0.7 μM, while it also demonstrated significant MAO inhibition [1]. This contrasts sharply with daidzin, which is reported to potently inhibit ALDH-2 but have little to no effect on MAO [1]. This shift in selectivity is critical for researchers aiming to modulate both branches of the MAO-ALDH pathway simultaneously.

ALDH-2 inhibition MAO inhibition Enzyme Selectivity Structure-Activity Relationship

ALDH-2 Potency vs. 7-O-Alkyl Analogs

The ALDH-2 inhibitory potency of 7-O-ω-bromopropyldaidzein is distinct from its closest alkyl homologs. The compound exhibits an IC50 of 0.7 μM against ALDH-2 [1]. In contrast, the 7-O-ω-hydroxypropyl analog shows a significantly higher IC50 of 1.5 μM, and the 7-O-ω-carboxypropyl analog is much weaker, with an IC50 greater than 9 μM [1]. This nearly 2-fold difference in potency between the bromopropyl and hydroxypropyl derivatives underscores that the terminal functional group on the 7-O-chain is a major determinant of ALDH-2 affinity.

ALDH-2 inhibition Isoflavone SAR Enzyme Potency IC50 Comparison

Bromoalkyl Chain: A Versatile Conjugation Handle

A unique feature of 7-O-ω-bromopropyldaidzein is the terminal bromine atom on its 7-O-alkyl chain, which serves as an electrophilic site for further chemical modification [1]. This is a functional capability entirely absent in the parent compound daidzein and its simple hydroxy, carboxy, or amino analogs [1]. The ω-bromoalkyl group is a classic synthetic handle that can be displaced by a wide range of nucleophiles (e.g., azides, amines, thiols) to create diverse molecular conjugates or to attach reporter tags (e.g., biotin, fluorophores) [1]. This makes the compound not just an enzyme inhibitor, but a versatile intermediate for generating more complex, target-specific probes.

Chemical Probe Medicinal Chemistry Conjugation Click Chemistry

7-O-ω-Bromopropyldaidzein: Research Applications


Dual MAO-ALDH Pathway Inhibition

As demonstrated by its potent inhibition of both MAO and ALDH-2 (IC50 of 0.7 μM for ALDH-2), this compound is specifically validated for studies requiring simultaneous blockade of both enzymes in the mitochondrial MAO-ALDH pathway [1]. This is a key differentiator from daidzin, which is selective for ALDH-2 [1]. Researchers can use this compound to dissect the pathway's role in alcohol metabolism, neurotransmitter catabolism, and related physiological or pathological processes.

ALDH-2 SAR Tool Compound

The well-defined IC50 of 0.7 μM against ALDH-2, which is approximately twice as potent as its 7-O-ω-hydroxypropyl analog (IC50 = 1.5 μM), makes 7-O-ω-bromopropyldaidzein a valuable reference compound in SAR campaigns [1]. It serves as a benchmark for evaluating how modifications to the 7-O-alkyl chain's terminal group affect ALDH-2 binding affinity and enzyme inhibition.

Intermediate for Isoflavone-Based Probes

The presence of a primary alkyl bromide provides a reactive handle for nucleophilic displacement reactions [1]. This application is supported by standard chemical reactivity principles and the compound's design, making it suitable for synthesizing biotinylated, fluorescent, or affinity-tagged daidzein probes to study target engagement or cellular localization.

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